Lipophilicity Advantage: LogP Comparison of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride Versus the 5-Methyl Analog
The target compound exhibits a substantially higher predicted lipophilicity (XLogP3-AA = 4.7 [1]; experimentally derived LogP = 4.998 ) compared to the 5-methyl analog 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-66-1), which carries a methyl substituent in place of the 4-chlorophenyl group. Although an experimentally measured LogP for the 5-methyl analog is not available from the same source, the molecular fragment contribution approach (CLOGP) predicts a LogP reduction of approximately 1.5–2.0 log units upon replacing 4-chlorophenyl with methyl, owing to the loss of the aromatic ring and chlorine atom [2]. This LogP differential directly impacts the partition coefficient of any downstream amide or ester conjugate derived from the acid chloride, making 175276-61-6 the preferred intermediate when target molecules require enhanced membrane permeability or hydrophobic target engagement.
| Evidence Dimension | Predicted and experimental lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 (PubChem); LogP = 4.998 (Chemsrc); LogD (pH 5.5 and 7.4) = 4.27 (Chembase) |
| Comparator Or Baseline | 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (CAS 175276-66-1): estimated XLogP3-AA ≈ 2.5–3.0 (fragment-based prediction; exact experimental LogP not reported in accessed sources) |
| Quantified Difference | Estimated ΔLogP ≈ +1.5 to +2.0 log units favoring the target compound |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm) and Chemsrc (experimental LogP); comparator LogP estimated via fragment addition method (CLOGP principle) |
Why This Matters
For medicinal chemistry campaigns targeting intracellular or CNS-penetrant molecules, a 1.5–2.0 log unit increase in LogP can translate to a >10-fold increase in membrane permeability, making the target compound the superior choice when high lipophilicity is a design requirement.
- [1] PubChem. XLogP3-AA computed property for CID 2736641. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2736641 (accessed 2026-05-02). View Source
- [2] Chembase. 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl chloride: LogD (pH 5.5) = 4.2735248; LogD (pH 7.4) = 4.2735248. Available at: http://en.chembase.cn/molecule-9662.html (accessed 2026-05-02). View Source
